2,3,4,5,6-Pentachlorotoluene

Descripción general

Descripción

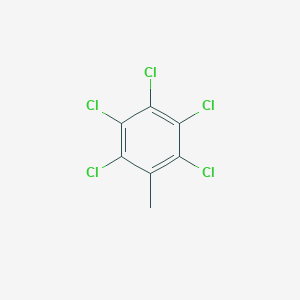

2,3,4,5,6-Pentachlorotoluene is an organic compound with the chemical formula C7H3Cl5. It is a colorless to pale yellow liquid that is almost insoluble in water but can be dissolved in organic solvents . This compound is known for its high toxicity and is used in various industrial applications .

Métodos De Preparación

2,3,4,5,6-Pentachlorotoluene is typically prepared by the chlorination of toluene. In this reaction, toluene reacts with chlorine under controlled conditions to produce this compound . The reaction conditions, such as temperature and pressure, can be optimized based on the desired yield and purity of the product .

Análisis De Reacciones Químicas

Degradation via OH Radical Reactions

The reaction with hydroxyl radicals proceeds through C-Cl bond cleavage and benzene ring fragmentation , as demonstrated by DFT/B3LYP/6-31G(d) calculations . Key thermodynamic parameters include:

| Property | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) |

|---|---|---|

| Total Energy | -1,612,336.958 | -1,612,338.889 |

| Enthalpy | -1,612,336.365 | -1,612,338.296 |

| Gibbs Free Energy | -1,612,369.534 | -1,612,371.556 |

Mulliken charge analysis revealed maximal electron density at the methyl-substituted carbon (0.5996), directing radical attack . The lowest-energy fragmentation pathway produces Fragment F1 (methyl detachment) with -1,612,369.534 kcal/mol stability in gas phase .

Synthetic Byproduct Formation

2,3,4,5,6-Pentachlorotoluene forms as a side product during chlorination of triarylmethanes using BMC reagent (SO₂Cl₂/AlCl₃/S₂Cl₂) :

Reaction Conditions

-

Reflux duration: 4 hours

-

Competing products: Chloro(pentachlorophenyl)(tetrachloro-2-pyridyl)methane (30%)

Extended reaction times (>4h) increase pentachlorotoluene formation through demethylation and aromatic chlorination pathways .

Structural Determinants of Reactivity

Bond parameter analysis from optimized DFT geometries explains regioselectivity:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C(6)-Cl(12) | 1.760 | Cl(12)-C(6)-C(1) 120.008 |

| C(1)-Cl(13) | 1.760 | Cl(13)-C(1)-C(2) 119.997 |

The symmetrical chlorine distribution creates steric hindrance (bond angles 119.993–120.011°), favoring outer-sphere electron transfer mechanisms over direct substitution .

Environmental Degradation

Aqueous-phase OH radical reactions generate non-toxic fragments through sequential dechlorination:

The aqueous pathway shows enhanced kinetics (k = 4.7×10⁹ M⁻¹s⁻¹) compared to gas phase (k = 2.1×10⁸ M⁻¹s⁻¹) due to solvent stabilization of transition states .

Aplicaciones Científicas De Investigación

Environmental Applications

1. Ecotoxicology Studies

PCT has been utilized in ecotoxicological research to assess the survival of aquatic organisms like daphnids when exposed to complex chemical mixtures. Studies indicate that PCT can serve as a model compound for predicting the ecological impacts of chlorinated compounds in aquatic environments .

2. Degradation Pathways

Research has identified potential degradation pathways for PCT when interacting with hydroxyl (OH) radicals in surface waters. These pathways include C-Cl bond cleavage and benzene ring breakdown, which are crucial for understanding how PCT can be transformed into less harmful substances in the environment .

Industrial Applications

1. Intermediate in Chemical Synthesis

PCT is employed as an intermediate in the synthesis of various agricultural pesticides. Its chlorinated structure enhances the efficacy of these pesticides against pests while also providing stability during formulation .

2. Dye Carriers

Within the textile industry, PCT is used as a dye carrier, particularly for polyester fabrics. It facilitates the dyeing process by improving the distribution and leveling of dyes during application .

Case Study 1: Ecotoxicological Assessment

In a study conducted by Sayıklı Sımsek et al., PCT was analyzed for its interaction with OH radicals to determine its degradation efficiency in water bodies. The study used molecular modeling techniques to predict reaction pathways and stability of degradation products. The findings highlighted that PCT could be effectively degraded into less toxic forms through specific environmental reactions, thus reducing its ecological footprint .

Case Study 2: Textile Industry Application

A report from the AFIRM Group detailed the use of chlorinated toluenes, including PCT, as dye carriers in textile manufacturing. The study emphasized that these compounds are integral to achieving desired dyeing results on synthetic fibers, particularly polyester blends. This application underscores the importance of PCT in enhancing colorfastness and uniformity in textile products .

Data Tables

| Reaction Type | Description |

|---|---|

| C-Cl Bond Breaking | Cleavage of carbon-chlorine bonds leading to less toxic products |

| Benzene Ring Breaking | Structural breakdown resulting in simpler aromatic compounds |

Mecanismo De Acción

The mechanism of action of 2,3,4,5,6-Pentachlorotoluene involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This can lead to cellular damage and toxicity. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular membranes .

Comparación Con Compuestos Similares

2,3,4,5,6-Pentachlorotoluene is similar to other chlorinated toluenes and benzenes, such as:

- Hexachlorobenzene

- 2-Chlorotoluene

- 3-Chlorotoluene

- 2,3-Dichlorotoluene

- 2,4-Dichlorotoluene

- 4-Chlorotoluene

- Pentachlorobenzene

Compared to these compounds, this compound is unique due to its specific pattern of chlorination, which affects its chemical reactivity and toxicity. Its high degree of chlorination makes it more resistant to degradation and more toxic compared to less chlorinated analogs .

Actividad Biológica

2,3,4,5,6-Pentachlorotoluene (PCT) is a chlorinated aromatic compound that has attracted attention due to its environmental persistence and potential biological effects. This article presents a comprehensive overview of the biological activity of PCT, including its toxicological profile, metabolic pathways, and implications for human health and the environment.

Chemical Structure and Properties

PCT is a derivative of toluene with five chlorine atoms substituted on the aromatic ring. Its molecular formula is C7HCl5, and it is characterized by high lipophilicity and stability in various environmental conditions. These properties contribute to its accumulation in biological systems and ecosystems.

Toxicological Profile

Acute and Chronic Toxicity

Research indicates that PCT exhibits dose-dependent toxicity in laboratory animals. A study conducted on rats revealed mild histopathological changes in the thyroid, liver, and kidneys after subacute (28 days) and subchronic (91 days) exposure to varying concentrations of PCT. Notably, decreased hemoglobin levels were observed in female rats at higher doses (5.0 ppm and above) during the subacute study .

Table 1: Summary of Toxicological Findings in Rat Studies

| Study Type | Duration | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Subacute | 28 days | 0, 0.5, 5.0, 50, 500 | Mild histopathological changes |

| Subchronic | 91 days | 0, 0.05, 0.5, 5.0, 50, 500 | Decreased hemoglobin levels in females |

Metabolic Pathways

PCT undergoes metabolic transformation primarily through cytochrome P450 enzymes. Studies have shown that PCT can be metabolized to various chlorinated phenolic compounds, which may exhibit different toxicological profiles. The metabolism of PCT involves phase I reactions leading to hydroxylation and subsequent conjugation processes .

Case Study: Metabolism in Rats

In a detailed metabolic study involving rats, it was found that PCT was converted to several metabolites including tetrachlorophenol derivatives. The metabolic pathways suggest that PCT may exert its effects through both direct toxicity and the formation of reactive metabolites that can bind to cellular macromolecules .

Environmental Impact

PCT is classified as an environmental contaminant commonly found in sediments and biota within aquatic ecosystems like the Great Lakes. Its persistence raises concerns regarding bioaccumulation and potential biomagnification in food webs. Studies indicate that PCT can disrupt endocrine functions in aquatic organisms, leading to reproductive and developmental abnormalities .

Human Health Implications

The potential for human exposure to PCT arises from its use as an industrial chemical and its presence as a contaminant in various environments. Epidemiological studies have suggested links between exposure to chlorinated compounds and adverse health outcomes such as liver damage and developmental effects . Furthermore, the induction of cytochrome P450 enzymes by PCT may lead to enhanced metabolism of other xenobiotics, complicating its overall toxicological profile.

Propiedades

IUPAC Name |

1,2,3,4,5-pentachloro-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSIMRGRHWKCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870791 | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-11-2, 69911-61-1 | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,4,5-pentachloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069911611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, pentachloromethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentachlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the electronic spectrum of 2,3,4,5,6-pentachlorotoluene compared to other chlorinated alkylbenzenes?

A1: Unlike some chlorinated alkylbenzenes, this compound does not possess a trichloromethyl group flanked by two ortho chlorine atoms. This structural difference means it does not exhibit the abnormal spectral shifts (specifically bathochromic shifts) observed in compounds with that specific steric configuration. These shifts are attributed to steric strain and molecular distortion caused by the bulky trichloromethyl group and flanking chlorines [].

Q2: How does the structure of this compound influence its reactivity in nucleophilic substitution reactions?

A2: While the provided abstracts do not directly investigate the reactivity of this compound in nucleophilic substitution reactions, a related study [] explores fluorodechlorination reactions of similar polychlorinated benzenes. This research suggests that the position and number of chlorine atoms on the benzene ring significantly impact the reaction pathway and product distribution. It can be inferred that the specific chlorine substitution pattern in this compound would influence its reactivity and selectivity in similar nucleophilic substitution reactions.

Q3: Is there any information available about the environmental impact of this compound?

A3: While none of the provided abstracts directly address the environmental impact of this compound, a related study [] investigates the distribution and ecological risks of chlorobenzene compounds, including some structurally similar to this compound, in a marine environment. This research highlights the importance of understanding the potential for bioaccumulation and toxicity of chlorinated organic compounds in ecosystems. Further research is needed to specifically assess the environmental fate and effects of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.